molecular formula C14H14ClNO B1322645 4-(4-Chloro-3,5-dimethylphenoxy)aniline CAS No. 150418-62-5

4-(4-Chloro-3,5-dimethylphenoxy)aniline

Cat. No. B1322645
M. Wt: 247.72 g/mol
InChI Key: IGVZXXJGQNYWRE-UHFFFAOYSA-N
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Description

“4-(4-Chloro-3,5-dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used in proteomics research .


Synthesis Analysis

The synthesis of derivatives of 4-chloro-3,5-dimethylphenol, which is structurally similar to the compound , has been achieved using the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds .


Molecular Structure Analysis

The molecular structure of “4-(4-Chloro-3,5-dimethylphenoxy)aniline” can be represented by the InChI code: 1S/C15H13ClF3NO.ClH/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(20)7-12(13)15(17,18)19;/h3-7H,20H2,1-2H3;1H .

Scientific Research Applications

Biotransformation and Metabolic Pathways

Research indicates that modified anilines, such as 4-chloro-2-hydroxyaniline and 4-chloroaniline, are significant metabolites in rats injected with carcinogenic compounds, suggesting a complex biotransformation process involving 4-(4-Chloro-3,5-dimethylphenoxy)aniline (Kolar & Schlesiger, 1975).

Application in Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to 4-(4-Chloro-3,5-dimethylphenoxy)aniline, have been characterized as potential pesticides. These compounds' powder diffraction data have been documented, indicating their potential utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).

Development of Organic Materials

4-(n-Octyloxy)aniline, a component related to 4-(4-Chloro-3,5-dimethylphenoxy)aniline, has been used in creating organic materials with mesogenic properties. These include applications in Schiff bases, perylene bisimide assemblies, and dendritic liquid crystals (Morar et al., 2018).

Synthesis of Polyurethane Cationomers

Studies have shown the synthesis of polyurethane cationomers using anil groups, where compounds like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline are used. These compounds are integral in developing materials with fluorescent properties (Buruianǎ et al., 2005).

Electrochemical Applications

An interesting novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been synthesized and characterized for electrochemical applications. This includes its use in dye-sensitized solar cells, demonstrating the potential of similar compounds like 4-(4-Chloro-3,5-dimethylphenoxy)aniline in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Safety And Hazards

The compound “4-(4-Chloro-3,5-dimethylphenoxy)aniline” is classified as having acute toxicity, both oral and dermal, and it may cause skin sensitization. It is also classified as a carcinogen and poses a hazard to aquatic life .

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVZXXJGQNYWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3,5-dimethylphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Lanning, W Yu, JL Yap, J Chauhan, L Chen… - European journal of …, 2016 - Elsevier
Abstract Structure-based drug design was utilized to develop novel, 1-hydroxy-2-naphthoate-based small-molecule inhibitors of Mcl-1. Ligand design was driven by exploiting a salt …
Number of citations: 57 www.sciencedirect.com

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